![molecular formula C12H15N3OS B1470303 1-(2-Hydroxyéthyl)-3-(thiophène-2-yl)-4,5,6,7-tétrahydro-1H-pyrazolo[4,3-c]pyridine CAS No. 1504710-76-2](/img/structure/B1470303.png)
1-(2-Hydroxyéthyl)-3-(thiophène-2-yl)-4,5,6,7-tétrahydro-1H-pyrazolo[4,3-c]pyridine
Vue d'ensemble
Description
The compound is a complex organic molecule that contains several functional groups, including a thiophene ring, a pyrazolo[4,3-c]pyridine ring, and a hydroxyl group. These functional groups suggest that the compound could have interesting chemical properties and potential applications in various fields .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, starting with the formation of the pyrazolo[4,3-c]pyridine ring system. This could potentially be achieved through a series of reactions involving pyrazole and pyridine precursors .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple ring systems. The thiophene and pyrazolo[4,3-c]pyridine rings would likely contribute to the compound’s stability and potentially its reactivity .Chemical Reactions Analysis
The compound’s reactivity would likely be influenced by the presence of the thiophene and pyrazolo[4,3-c]pyridine rings. These functional groups could potentially undergo a variety of chemical reactions, including electrophilic aromatic substitution and nucleophilic addition .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the thiophene and pyrazolo[4,3-c]pyridine rings could potentially affect its solubility, stability, and reactivity .Applications De Recherche Scientifique
Applications antimicrobiennes
Les dérivés du thiophène ont été rapportés comme présentant des propriétés antimicrobiennes significatives . La présence du cycle thiophène dans la structure du composé pourrait potentiellement contribuer à l'activité antimicrobienne, ce qui en fait un candidat pour le développement de nouveaux agents antimicrobiens qui pourraient être efficaces contre les souches résistantes de bactéries et d'autres agents pathogènes.
Applications anti-inflammatoires et analgésiques
La structure du composé suggère des activités anti-inflammatoires et analgésiques potentielles . Ces propriétés sont très précieuses dans le développement de nouveaux médicaments pour le traitement des maladies inflammatoires chroniques et la gestion de la douleur.
Applications antitumorales et anticancéreuses
Le cycle thiophène est connu pour être efficace dans les thérapies antitumorales et anticancéreuses . Le composé en question peut être utilisé dans la recherche sur le cancer, en particulier dans la synthèse de nouveaux agents chimiothérapeutiques qui ciblent des cellules cancéreuses spécifiques tout en minimisant les effets secondaires.
Applications en science des matériaux
Dans le domaine de la science des matériaux, les dérivés du thiophène sont utilisés dans la fabrication de diodes électroluminescentes (LED) et comme inhibiteurs de corrosion des métaux . Ce composé pourrait contribuer au développement de nouveaux matériaux avec des propriétés électroniques améliorées ou une résistance à la corrosion.
Inhibition des kinases
Les dérivés du thiophène ont été identifiés comme des inhibiteurs de kinases puissants . Les kinases sont des enzymes qui jouent un rôle crucial dans divers processus cellulaires, et leur inhibition peut être bénéfique dans le traitement de maladies comme le cancer. Le composé pourrait être un ajout précieux à la bibliothèque d'inhibiteurs de kinases.
Modulation des récepteurs aux oestrogènes
Certains composés du thiophène sont connus pour moduler les récepteurs aux oestrogènes . Ce composé pourrait être étudié pour son utilisation potentielle dans les thérapies hormonales, telles que les traitements du cancer du sein ou de l'ostéoporose.
Applications neuropharmacologiques
Compte tenu de la complexité structurelle du composé, il peut avoir des applications en neuropharmacologie. Des composés ayant des structures similaires ont été utilisés comme médicaments antipsychotiques et anxiolytiques . Cela suggère des pistes de recherche potentielles dans le développement de nouveaux médicaments pour les troubles neurologiques.
Mécanisme D'action
Target of Action
Thiophene and its substituted derivatives, which are part of the compound’s structure, have been reported to possess a wide range of therapeutic properties . They interact with various biological and physiological functions such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .
Mode of Action
It can be inferred from the therapeutic properties of thiophene derivatives that the compound likely interacts with its targets to modulate their function . This modulation can result in a variety of effects, depending on the specific target and the context in which the interaction occurs.
Biochemical Pathways
Given the wide range of therapeutic properties associated with thiophene derivatives, it can be inferred that the compound likely affects multiple pathways . These could include pathways related to inflammation, psychosis, arrhythmia, anxiety, fungal infections, oxidation, estrogen receptor modulation, mitosis, microbial infections, kinase inhibition, and cancer .
Result of Action
Based on the therapeutic properties of thiophene derivatives, it can be inferred that the compound likely has a wide range of effects at the molecular and cellular level .
Analyse Biochimique
Biochemical Properties
2-(3-(thiophen-2-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-1-yl)ethan-1-ol plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, including kinases and oxidoreductases, which are crucial for cellular signaling and metabolic pathways. The compound’s thiophene ring is known to engage in π-π interactions with aromatic amino acids in protein active sites, enhancing its binding affinity and specificity . Additionally, the pyrazolo[4,3-c]pyridine moiety can form hydrogen bonds with enzyme residues, further stabilizing the enzyme-substrate complex.
Cellular Effects
2-(3-(thiophen-2-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-1-yl)ethan-1-ol exhibits various effects on different cell types and cellular processes. It has been shown to influence cell signaling pathways, particularly those involving MAPK and PI3K/Akt pathways, which are essential for cell proliferation, differentiation, and survival . The compound also affects gene expression by modulating transcription factors and epigenetic markers, leading to changes in cellular metabolism and function. For instance, it can upregulate antioxidant genes, providing protection against oxidative stress .
Molecular Mechanism
The molecular mechanism of 2-(3-(thiophen-2-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-1-yl)ethan-1-ol involves several key interactions at the molecular level. The compound binds to specific biomolecules through hydrogen bonding, hydrophobic interactions, and π-π stacking . It can inhibit or activate enzymes by altering their conformation and catalytic activity. For example, it may inhibit kinases by occupying the ATP-binding site, preventing phosphorylation of downstream targets . Additionally, the compound can influence gene expression by interacting with transcription factors and chromatin-modifying enzymes, leading to changes in histone acetylation and DNA methylation patterns .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(3-(thiophen-2-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-1-yl)ethan-1-ol can vary over time. The compound’s stability and degradation are influenced by factors such as temperature, pH, and exposure to light . Long-term studies have shown that it can maintain its biological activity for extended periods under optimal storage conditions. Degradation products may form over time, potentially altering its efficacy and safety profile . In vitro and in vivo studies have demonstrated that the compound can exert sustained effects on cellular function, including prolonged activation of signaling pathways and gene expression changes .
Dosage Effects in Animal Models
The effects of 2-(3-(thiophen-2-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-1-yl)ethan-1-ol in animal models are dose-dependent. At lower doses, the compound can exhibit therapeutic effects, such as anti-inflammatory and antioxidant activities . Higher doses may lead to toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where a minimal effective dose is required to achieve the desired biological response . It is crucial to determine the optimal dosage to balance efficacy and safety in preclinical studies.
Metabolic Pathways
2-(3-(thiophen-2-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-1-yl)ethan-1-ol is involved in various metabolic pathways. It can be metabolized by cytochrome P450 enzymes, leading to the formation of hydroxylated and demethylated metabolites . These metabolites may retain biological activity or undergo further conjugation reactions, such as glucuronidation or sulfation, to enhance their excretion . The compound’s metabolism can affect its pharmacokinetics and pharmacodynamics, influencing its overall therapeutic potential .
Transport and Distribution
The transport and distribution of 2-(3-(thiophen-2-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-1-yl)ethan-1-ol within cells and tissues are mediated by various transporters and binding proteins . It can be actively transported across cell membranes by ATP-binding cassette (ABC) transporters and solute carrier (SLC) transporters . Once inside the cell, the compound may bind to intracellular proteins, influencing its localization and accumulation . The distribution of the compound within tissues can affect its bioavailability and therapeutic efficacy .
Subcellular Localization
The subcellular localization of 2-(3-(thiophen-2-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-1-yl)ethan-1-ol is critical for its activity and function. The compound can be targeted to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through targeting signals or post-translational modifications . Its localization can influence its interactions with biomolecules and its overall biological effects . For example, mitochondrial localization may enhance its role in regulating oxidative stress and apoptosis .
Propriétés
IUPAC Name |
2-(3-thiophen-2-yl-4,5,6,7-tetrahydropyrazolo[4,3-c]pyridin-1-yl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3OS/c16-6-5-15-10-3-4-13-8-9(10)12(14-15)11-2-1-7-17-11/h1-2,7,13,16H,3-6,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXGJIZFXMYDYSB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1N(N=C2C3=CC=CS3)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



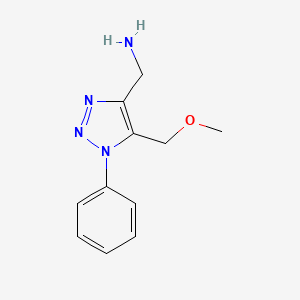
![1-[(3,4-dichlorophenyl)methyl]-1H-imidazole-4-carboxylic acid](/img/structure/B1470225.png)
![(1-((tetrahydrofuran-2-yl)methyl)-1H-benzo[d]imidazol-5-yl)methanamine](/img/structure/B1470226.png)


![tert-butyl N-[(2-methylpyrrolidin-2-yl)methyl]carbamate](/img/structure/B1470229.png)

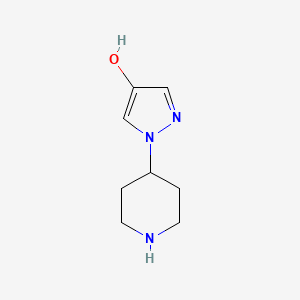
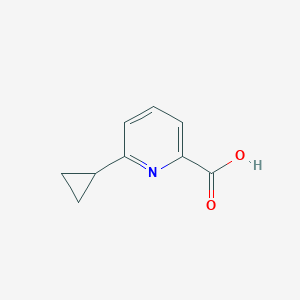
![[1-(3-methylbut-2-en-1-yl)-1H-pyrazol-4-yl]methanamine](/img/structure/B1470235.png)
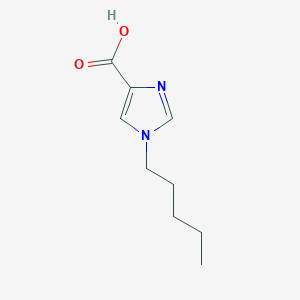
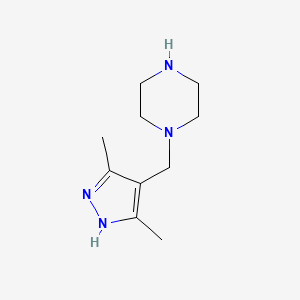

![3-cyano-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[b]pyridine-4-carboxylic acid](/img/structure/B1470239.png)